Cas no 63333-33-5 (Des-6-Bromo Bromethalin)

Des-6-Bromo Bromethalin 化学的及び物理的性質
名前と識別子
-
- N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
- benzenamine, N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)-
- AS-83146
- SCHEMBL11137555
- 63333-33-5
- CS-0137744
- DTXSID0073584
- Des-6-Bromo Bromethalin
- E70425
-
- インチ: InChI=1S/C14H8Br2F3N3O4/c1-20(11-3-2-7(15)4-10(11)16)13-9(14(17,18)19)5-8(21(23)24)6-12(13)22(25)26/h2-6H,1H3
- InChIKey: VHPTYDIRFNMYKI-UHFFFAOYSA-N
- SMILES: CN(C1=C(C=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
計算された属性
- 精确分子量: 496.88334
- 同位素质量: 496.88337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 543
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 94.9Ų
じっけんとくせい
- PSA: 89.52
Des-6-Bromo Bromethalin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EKUF-250mg |
N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
63333-33-5 | 95% | 250mg |
$164.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208384-250mg |
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
63333-33-5 | 98% | 250mg |
¥669.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208384-100mg |
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
63333-33-5 | 98% | 100mg |
¥340.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1250486-100mg |
N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
63333-33-5 | 98% | 100mg |
$85 | 2025-02-24 | |
TRC | D633335-100mg |
Des-6-Bromo Bromethalin |
63333-33-5 | 100mg |
$597.00 | 2023-05-18 | ||
TRC | D633335-25mg |
Des-6-Bromo Bromethalin |
63333-33-5 | 25mg |
$173.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1250486-100mg |
N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
63333-33-5 | 98% | 100mg |
$85 | 2024-06-06 | |
TRC | D633335-500mg |
Des-6-Bromo Bromethalin |
63333-33-5 | 500mg |
$ 1800.00 | 2023-09-07 | ||
Aaron | AR00EL2R-100mg |
N-(2,4-Dibromophenyl)-N-Methyl-2,4-Dinitro-6-(Trifluoromethyl)Aniline |
63333-33-5 | 98% | 100mg |
$33.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1250486-100mg |
N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
63333-33-5 | 98% | 100mg |
$85 | 2025-02-27 |
Des-6-Bromo Bromethalin 関連文献
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Des-6-Bromo Bromethalinに関する追加情報
Professional Introduction to Des-6-Bromo Bromethalin (CAS No: 63333-33-5)
Des-6-Bromo Bromethalin, a compound with the chemical identifier CAS No: 63333-33-5, is a derivative of bromethalin that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, has been extensively studied for its potential applications in various therapeutic areas. The introduction of the Des-6-Bromo moiety into the bromethalin molecule has led to novel pharmacological effects that are being explored for their efficacy and safety profiles.
The synthesis and characterization of Des-6-Bromo Bromethalin involve sophisticated chemical methodologies that ensure high purity and yield. The process typically involves multi-step organic reactions, including bromination and desymmetrization, which are critical in achieving the desired molecular structure. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound.
In recent years, Des-6-Bromo Bromethalin has been the subject of numerous preclinical studies aimed at elucidating its pharmacological properties. These studies have revealed that the compound exhibits potent neurotoxic effects, making it a promising candidate for the treatment of neurological disorders. Specifically, research has shown that Des-6-Bromo Bromethalin can modulate certain neurotransmitter systems, which could lead to therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.
One of the most intriguing aspects of Des-6-Bromo Bromethalin is its mechanism of action. Unlike its parent compound bromethalin, which primarily affects blood circulation by causing vasoconstriction, Des-6-Bromo Bromethalin appears to have a more targeted impact on neural pathways. This selectivity is attributed to the presence of the Des-6-Bromo group, which alters the compound's interaction with biological targets. This unique property makes Des-6-Bromo Bromethalin an attractive candidate for developing drugs with improved efficacy and reduced side effects.
The pharmacokinetic profile of Des-6-Bromo Bromethalin has also been extensively studied. Initial findings suggest that the compound has a moderate half-life, allowing for sustained therapeutic effects with appropriate dosing regimens. Additionally, its metabolic pathways have been characterized, providing insights into how it is processed within the body. This information is crucial for optimizing drug delivery systems and minimizing potential adverse reactions.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of Des-6-Bromo Bromethalin with biological targets using molecular modeling techniques. These simulations have helped in identifying key residues on the target proteins that are crucial for its pharmacological activity. This approach has not only accelerated the drug discovery process but also provided a deeper understanding of how Des-6-Bromo Bromethalin exerts its effects at the molecular level.
The potential therapeutic applications of Des-6-Bromo Bromethalin extend beyond neurological disorders. Preliminary studies have indicated that it may also have anti-inflammatory and analgesic properties. These findings are particularly promising given the high prevalence of chronic inflammatory conditions worldwide. Further research is needed to fully explore these potential applications and to determine whether Des-6-Bromo Bromethalin can be developed into a viable therapeutic agent.
Regulatory considerations play a significant role in the development and commercialization of new pharmaceutical compounds like Des-6-Bromo Bromethalin. Compliance with international regulatory standards ensures that the compound is safe and effective for human use. Regulatory agencies require extensive documentation, including preclinical data, clinical trial results, and manufacturing quality control measures, before approving a new drug for market distribution. The rigorous testing and validation processes are essential for ensuring patient safety and efficacy.
The future directions for research on Des-6-Bromo Bromethalin include exploring its potential as a lead compound for drug development. By modifying its chemical structure further, researchers aim to enhance its pharmacological properties while minimizing any adverse effects. Additionally, investigating new delivery systems such as nanoparticles or targeted drug release mechanisms could improve therapeutic outcomes.
In conclusion, Des-6-Bromo Bromethalin (CAS No: 63333-33-5) represents a significant advancement in pharmaceutical research with its unique structural features and promising therapeutic applications. The combination of traditional organic synthesis methods with cutting-edge computational techniques has provided valuable insights into its pharmacological properties. As research continues to unfold, Des-6-Bromo Bromethalin holds great potential for contributing to novel treatments in various medical fields.
63333-33-5 (Des-6-Bromo Bromethalin) Related Products
- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 205928-31-0(2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide)
- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)
- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)
- 343-53-3(1-bromo-3-fluoro-naphthalene)
- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)
- 1431963-26-6(1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)




